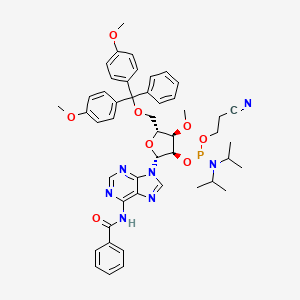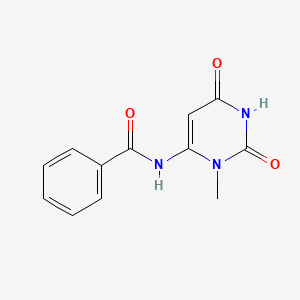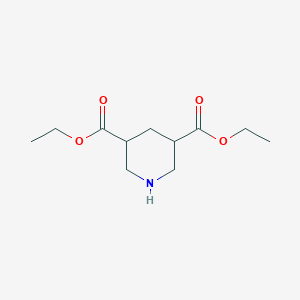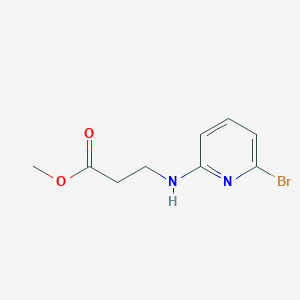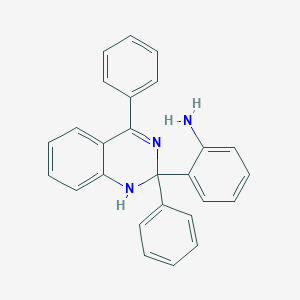![molecular formula C16H18N4O B12941314 3-Methyl-N-[2-(1H-pyrazol-1-yl)-1H-indol-4-yl]butanamide CAS No. 827318-40-1](/img/structure/B12941314.png)
3-Methyl-N-[2-(1H-pyrazol-1-yl)-1H-indol-4-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-Pyrazol-1-yl)-1H-indol-4-yl)-3-methylbutanamide is a complex organic compound that features both pyrazole and indole moieties. These structures are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions and exhibit diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Pyrazol-1-yl)-1H-indol-4-yl)-3-methylbutanamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrazole and indole rings, followed by coupling these rings with a butanamide moiety. Specific conditions such as the use of catalysts, solvents, and temperature control are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.
化学反応の分析
Types of Reactions
N-(2-(1H-Pyrazol-1-yl)-1H-indol-4-yl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
科学的研究の応用
N-(2-(1H-Pyrazol-1-yl)-1H-indol-4-yl)-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of N-(2-(1H-Pyrazol-1-yl)-1H-indol-4-yl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
N-(2-(1H-Pyrazol-1-yl)phenyl)-picolinamide: Shares the pyrazole moiety and exhibits similar catalytic properties.
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Sulfur-containing pyrazoles: These compounds have additional sulfur atoms, which can alter their chemical and biological properties.
Uniqueness
N-(2-(1H-Pyrazol-1-yl)-1H-indol-4-yl)-3-methylbutanamide is unique due to its combined pyrazole and indole structures, which provide a distinct set of chemical and biological activities. This dual functionality allows it to participate in a broader range of reactions and exhibit diverse therapeutic potentials compared to similar compounds.
特性
CAS番号 |
827318-40-1 |
|---|---|
分子式 |
C16H18N4O |
分子量 |
282.34 g/mol |
IUPAC名 |
3-methyl-N-(2-pyrazol-1-yl-1H-indol-4-yl)butanamide |
InChI |
InChI=1S/C16H18N4O/c1-11(2)9-16(21)19-14-6-3-5-13-12(14)10-15(18-13)20-8-4-7-17-20/h3-8,10-11,18H,9H2,1-2H3,(H,19,21) |
InChIキー |
JFCBJKIZWMWIFW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)NC1=CC=CC2=C1C=C(N2)N3C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


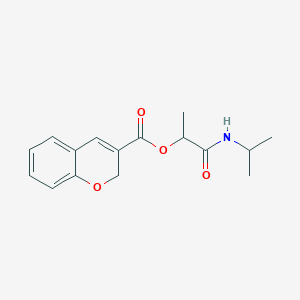

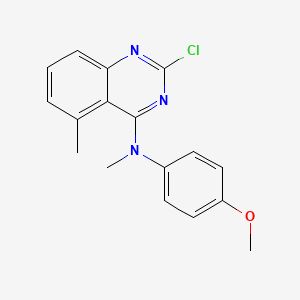

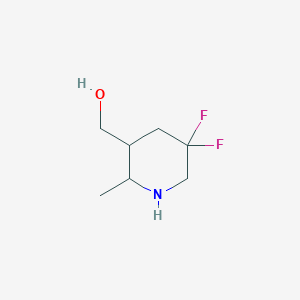
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrazolo[3,4-d]pyrimidine-4-thione](/img/structure/B12941269.png)


